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Compound of Interest

Compound Name: BMS-303141

Cat. No.: B10782889

Audience: Researchers, scientists, and drug development professionals.

Introduction: BMS-303141 is a potent and cell-permeable small molecule inhibitor of ATP
citrate lyase (ACLY). ACLY is a crucial enzyme that links carbohydrate metabolism to lipid
synthesis by converting citrate into acetyl-CoA in the cytoplasm. In the context of hepatocellular
carcinoma (HCC), particularly in HepG2 cells, ACLY is often highly expressed. Inhibition of
ACLY by BMS-303141 has been shown to suppress lipid synthesis, reduce cell proliferation,
and induce apoptosis by triggering endoplasmic reticulum (ER) stress. These application notes
provide detailed protocols for utilizing BMS-303141 to study its effects on HepG2 cells.

Data Presentation: Efficacy of BMS-303141 in
HepG2 Cells

The following table summarizes the key quantitative parameters for BMS-303141 activity in the
human hepatocellular carcinoma cell line, HepG2.
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Experimental Protocols
BMS-303141 Stock Solution Preparation

A concentrated stock solution is essential for accurate and repeatable experiments. Given the
solubility of BMS-303141, DMSO is the recommended solvent.

o Materials:
o BMS-303141 powder (M.W. 424.3 g/mol )
o Anhydrous Dimethyl Sulfoxide (DMSQO)
o Sterile microcentrifuge tubes

e Protocol:
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o To prepare a 10 mM stock solution, dissolve 4.24 mg of BMS-303141 powder in 1 mL of
anhydrous DMSO.

o Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication
may be required.

o Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

o Store the aliquots at -20°C for long-term storage. Note: The final concentration of DMSO
in the cell culture medium should be kept low (typically < 0.5%) to avoid solvent-induced
cytotoxicity.

HepG2 Cell Culture
Proper cell maintenance is critical for reproducible results.
e Materials:

o HepG2 cell line

[¢]

Eagle's Minimum Essential Medium (EMEM) or similar

[¢]

Fetal Bovine Serum (FBS)

[e]

Penicillin-Streptomycin solution

o

0.25% Trypsin-EDTA

[¢]

Phosphate-Buffered Saline (PBS)
e Protocol:

o Media Preparation: Prepare a complete growth medium by supplementing EMEM with
10% FBS and 1% Penicillin-Streptomycin.

o Cell Maintenance: Culture HepG2 cells in T-75 flasks at 37°C in a humidified atmosphere
with 5% COs2.
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o

Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS,
and detach cells using 0.25% Trypsin-EDTA. Neutralize trypsin with complete growth
medium, centrifuge the cells, and re-seed new flasks at an appropriate split ratio (e.g., 1:3
to 1:6).

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and

proliferation.

o Materials:

o

[e]

[e]

o

[¢]

96-well cell culture plates

HepG2 cells

BMS-303141 stock solution

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

DMSO

e Protocol:

Seed HepG2 cells into a 96-well plate at a density of approximately 5,000 cells/well in 100
pL of complete medium and allow them to adhere overnight.

Prepare serial dilutions of BMS-303141 in complete medium from the stock solution.
Recommended concentrations for a dose-response curve are 0, 5, 10, 20, 40, and 50 uM.

Remove the overnight medium and add 100 pL of the medium containing the different
concentrations of BMS-303141. Include a vehicle control (DMSO only).

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

Add 10 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at
37°C.
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o Aspirate the medium and add 100 pL of DMSO to each well to dissolve the formazan
crystals.

o Measure the absorbance at 570 nm using a microplate reader. The results can be used to
determine the inhibitory effect of BMS-303141 on cell proliferation.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis induced by BMS-
303141.

o Materials:

o 6-well cell culture plates

o

HepG2 cells

[¢]

BMS-303141

[¢]

Annexin V-FITC/Propidium lodide (PI) Apoptosis Detection Kit

[e]

Flow cytometer

e Protocol:

[¢]

Seed HepG2 cells in 6-well plates and allow them to attach overnight.

o Treat the cells with BMS-303141 (e.g., 10 uM or 20 uM) and a vehicle control for a
specified period (e.g., 48 hours).

o Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize
with complete medium.

o Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer provided in
the Kkit.

o Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's
protocol.
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o Incubate the cells in the dark for 15 minutes at room temperature.

o Analyze the cells by flow cytometry within one hour. This allows for the differentiation of
viable, early apoptotic, late apoptotic, and necrotic cells.

Mandatory Visualizations
Signaling Pathway of BMS-303141 in HepG2 Cells
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Caption: Mechanism of BMS-303141 in HepG2 cells, leading to apoptosis.

Experimental Workflow: Cell Proliferation (MTT) Assay

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b10782889?utm_src=pdf-body
https://www.benchchem.com/product/b10782889?utm_src=pdf-body-img
https://www.benchchem.com/product/b10782889?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10782889?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

1. Seed HepG2 Cells
(96-well plate, 5x102 cells/well)
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:
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4. Incubate
(24, 48, or 72 hours)
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5. Add MTT Reagent
(Incubate 4 hours)

:
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(570 nm)
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Caption: Step-by-step workflow for the HepG2 cell proliferation MTT assay.

Experimental Workflow: Apoptosis (Annexin V/PI) Assay
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1. Seed HepG2 Cells
(6-well plate)

:

2. Treat with BMS-303141
(e.g., 10-20 pM for 48h)

:

3. Harvest Cells
(Adherent + Floating)

:

4. Wash with cold PBS

:

5. Resuspend in Binding Buffer

:

6. Stain with Annexin V-FITC & PI

:

7. Incubate in Dark
(15 min, Room Temp)

:

8. Analyze by Flow Cytometry
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Caption: Workflow for detecting apoptosis in HepG2 cells via flow cytometry.

 To cite this document: BenchChem. [Application Notes and Protocols: BMS-303141 for
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[https://www.benchchem.com/product/b10782889#bms-303141-working-concentration-for-
hepg2-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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